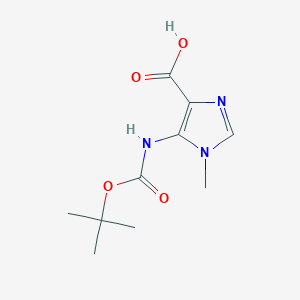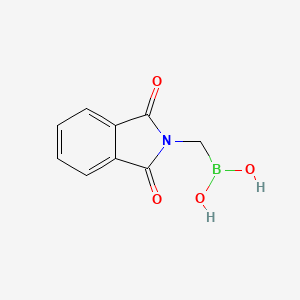
((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid is a boronic acid derivative that features a phthalimide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid typically involves the reaction of phthalimide with boronic acid derivatives. One common method involves the use of a palladium-catalyzed coupling reaction, where phthalimide is reacted with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borates, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows for versatile functionalization through Suzuki-Miyaura coupling reactions.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and drug candidates. Its ability to form reversible covalent bonds with diols makes it useful in targeting biological molecules.
Industry
In the materials science industry, [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid can be used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that contain diol groups in their active sites, making it a valuable tool in drug design.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]boronic acid is unique due to its phthalimide group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This uniqueness makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Propiedades
Fórmula molecular |
C9H8BNO4 |
|---|---|
Peso molecular |
204.98 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl)methylboronic acid |
InChI |
InChI=1S/C9H8BNO4/c12-8-6-3-1-2-4-7(6)9(13)11(8)5-10(14)15/h1-4,14-15H,5H2 |
Clave InChI |
ROCARDZYSRWREK-UHFFFAOYSA-N |
SMILES canónico |
B(CN1C(=O)C2=CC=CC=C2C1=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)

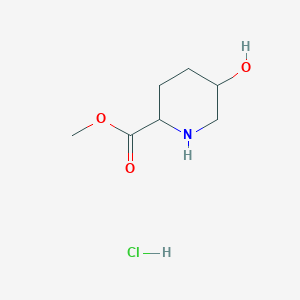
![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)


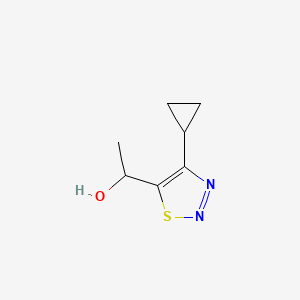
![4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B15309309.png)
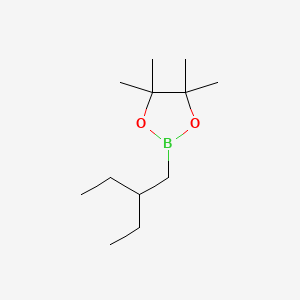

![3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B15309318.png)
![n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine](/img/structure/B15309321.png)
![1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B15309322.png)
